Methyltetrazine-SS-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-SS-NHS is a versatile compound widely used in the field of bioconjugation and click chemistry. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards trans-cyclooctenes and primary amines, respectively. This dual reactivity allows for efficient and selective conjugation of biomolecules, facilitating various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-SS-NHS typically involves the reaction of methyltetrazine with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltetrazine-SS-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctenes via an inverse electron demand Diels-Alder (iEDDA) reaction, forming a stable covalent bond.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester at neutral or slightly basic pH (6-9) to form amide bonds.
Trans-Cyclooctenes: React with the methyltetrazine group under mild conditions, typically at room temperature.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Stable Covalent Bonds: Formed from the iEDDA reaction between methyltetrazine and trans-cyclooctenes.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-SS-NHS has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methyltetrazine-SS-NHS involves its dual reactivity towards primary amines and trans-cyclooctenes. The NHS ester reacts with primary amines to form stable amide bonds, while the methyltetrazine group undergoes an iEDDA reaction with trans-cyclooctenes to form a stable covalent bond. These reactions facilitate the efficient and selective conjugation of biomolecules, enabling various applications in scientific research and industry .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-SS-NHS is unique due to its dual reactivity and high efficiency in bioconjugation reactions. Similar compounds include:
Methyltetrazine-PEG4-NHS: Contains a polyethylene glycol (PEG) spacer, providing enhanced solubility and reduced steric hindrance.
Methyltetrazine-Sulfo-NHS: Features a sulfonate group, offering improved water solubility.
These compounds share similar reactivity but differ in their solubility and steric properties, making this compound a versatile choice for various applications .
Eigenschaften
Molekularformel |
C20H22N6O5S2 |
---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27) |
InChI-Schlüssel |
SFIAJZGJDUJUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.